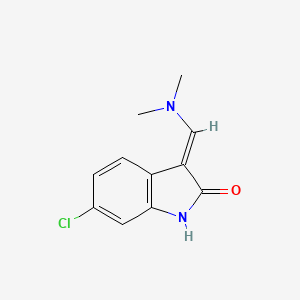![molecular formula C15H22N2O B6644983 N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, commonly known as ACHP, is a chemical compound that has been widely used in scientific research. ACHP is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, ACHP increases the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
Mecanismo De Acción
ACHP works by inhibiting the enzyme N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, ACHP increases the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors and various biochemical and physiological effects.
Biochemical and Physiological Effects:
ACHP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to analgesic, anti-inflammatory, and anxiolytic effects. ACHP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACHP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, making it an ideal tool for studying the role of endocannabinoids in various physiological processes. ACHP is also relatively stable and can be easily synthesized in large quantities. However, ACHP has some limitations as well. It has poor solubility in water, making it difficult to administer in vivo. ACHP also has a relatively short half-life, requiring frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on ACHP. One potential direction is to investigate the therapeutic potential of ACHP in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the long-term effects of ACHP and other N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors on the endocannabinoid system and overall physiological function.
Métodos De Síntesis
The synthesis of ACHP involves the reaction of 2-phenylpropanoyl chloride with (1R,2R)-2-aminocyclohexanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure ACHP.
Aplicaciones Científicas De Investigación
ACHP has been extensively used in scientific research to study the role of endocannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. ACHP has also been used to investigate the potential therapeutic applications of endocannabinoid modulation in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-4,7-8,11,13-14H,5-6,9-10,16H2,1H3,(H,17,18)/t11?,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNVLVDBBDWDR-HIDCPEKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(=O)N[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)
![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)

![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)